(+/-)-6-Acetonyldihydrosanguinarine
Overview
Description
This would typically include the compound’s systematic chemical name, its molecular formula, and possibly its structure.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound in the lab.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques to determine the structure of the compound, such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, with other compounds, under various conditions.Physical And Chemical Properties Analysis
This would include data on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Isolation and Identification : “(+/-)-6-Acetonyldihydrosanguinarine” has been isolated from various plant species like Papaver somniferum (opium poppy) and Hylomecon species. Its identification and characterization are crucial for understanding its chemical properties and potential applications (Furuya, Ikuta, & Syōno, 1972).
Analytical Method Development : Methods using high-performance liquid chromatography (HPLC) have been developed for the qualitative and quantitative determination of “(+/-)-6-Acetonyldihydrosanguinarine” in different plant extracts. Such methods are essential for analytical and preparative purposes in biochemical research (Kang Jong Seong et al., 2003).
Cytotoxicity and Apoptotic Effects : Various studies have demonstrated the cytotoxic effects of “(+/-)-6-Acetonyldihydrosanguinarine” and related compounds on different cancer cell lines, indicating its potential as a chemotherapeutic agent. These effects include apoptosis induction and the activation of specific cellular pathways in colon carcinoma and breast cancer cells (Yong-Jin Lee et al., 2004); (Lei Zhang et al., 2022).
Antibacterial Activity : The compound has shown antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting its potential use in developing new antibacterial agents (Jang-Gi Choi et al., 2010).
Role in Plant Biochemistry : “(+/-)-6-Acetonyldihydrosanguinarine” has been identified in various plant species, indicating its role in plant biochemistry and potentially as a natural product with various biological activities (Wen-Juan Zhang et al., 2014).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, environmental impact, and other safety-related issues.
Future Directions
This would involve a discussion of areas where further research could be beneficial, such as potential applications of the compound, unanswered questions about its behavior, etc.
For a specific compound like “(+/-)-6-Acetonyldihydrosanguinarine”, you would need to look up this information in chemical databases, scientific literature, safety data sheets, and other reliable sources. Please consult with a chemistry professional for accurate information.
properties
IUPAC Name |
1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEHMWWDDDSJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307625 | |
Record name | 6-Acetonyldihydrosanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | xi-8-Acetonyldihydrosanguinarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(+/-)-6-Acetonyldihydrosanguinarine | |
CAS RN |
37687-34-6 | |
Record name | 6-Acetonyldihydrosanguinarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37687-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Acetonyldihydrosanguinarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37687-34-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Acetonyldihydrosanguinarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
194 - 195.5 °C | |
Record name | xi-8-Acetonyldihydrosanguinarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039896 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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